molecular formula C11H15BrClNO2 B12956224 Methyl (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate hydrochloride

Methyl (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate hydrochloride

Cat. No.: B12956224
M. Wt: 308.60 g/mol
InChI Key: HFWWMEKLRSNJKK-PPHPATTJSA-N
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Description

Methyl (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate hydrochloride is a chiral α-amino acid ester derivative characterized by an (S)-configured amino group, a methyl ester moiety, and a substituted aromatic ring (4-bromo-3-methylphenyl). This compound is structurally related to phenylalanine derivatives, where the aromatic substituent modulates electronic, steric, and physicochemical properties.

Preparation Methods

    Synthetic Routes: One synthetic route involves the reaction of 4-bromo-3-methylbenzaldehyde with methyl (S)-alanine in the presence of appropriate reagents.

    Reaction Conditions: The reaction typically occurs under acidic conditions, followed by purification and isolation of the product.

    Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including

      Common Reagents and Conditions: Reagents like reducing agents (e.g., LiAlH₄), acids, and bases are commonly used.

      Major Products: The major products depend on the specific reaction conditions but may include substituted derivatives or reduced forms.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activity (e.g., enzyme inhibition).

      Medicine: Notable for its potential pharmaceutical applications.

      Industry: Limited industrial applications, but research continues.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific target. For example:
      • If it inhibits an enzyme, it may disrupt metabolic pathways.
      • If it interacts with receptors, it could affect cellular signaling.
    • Further studies are needed to elucidate its precise mechanisms.
  • Comparison with Similar Compounds

    Comparison with Structural Analogs

    Structural and Molecular Properties

    The table below summarizes key analogs, highlighting substituent variations, molecular weights, and functional group impacts:

    Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties
    Target Compound : Methyl (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate hydrochloride 4-Bromo-3-methylphenyl C₁₁H₁₃BrClNO₂* ~314.6 (estimated) Bromine (electron-withdrawing, bulky); methyl (electron-donating, steric hindrance)
    Methyl (2S)-2-amino-3-(2-naphthyl)propanoate hydrochloride 2-Naphthyl C₁₄H₁₆ClNO₂ 265.74 Larger aromatic system; increased lipophilicity and π-π stacking potential
    Methyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride 3-Methylsulfonylphenyl C₁₁H₁₅ClNO₄S 292.76 Sulfonyl group (strong electron-withdrawing, polar); enhances metabolic stability
    Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride 4-Fluorophenyl C₁₀H₁₃ClFNO₂ 233.67 Fluorine (moderate electron-withdrawing, small size); improved membrane permeability
    (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride 4-Methoxyphenyl C₁₁H₁₆ClNO₃ 253.71 Methoxy (electron-donating; increases solubility via polarity)
    (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride 3,4-Dihydroxyphenyl C₁₀H₁₄ClNO₄ 255.68 Catechol group (highly polar, prone to oxidation; hydrogen-bonding capacity)

    Functional Group Impact Analysis

    • Electron-Withdrawing Groups (Br, SO₂CH₃, NO₂): Bromine in the target compound increases molecular weight and lipophilicity (logP) compared to fluorine or methoxy analogs. Its steric bulk may hinder interactions with flat binding pockets . Sulfonyl groups (e.g., 3-(methylsulfonyl)phenyl) enhance polarity and stability against enzymatic degradation, making such analogs suitable for protease inhibitors .
    • Electron-Donating Groups (CH₃, OCH₃) :
      • The 3-methyl group in the target compound provides mild steric shielding without significantly altering electronic properties, whereas methoxy analogs (e.g., 4-methoxyphenyl) improve aqueous solubility .

    Biological Activity

    Methyl (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate hydrochloride, a chiral amino acid derivative, has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, exhibits potential applications in pharmacology and medicinal chemistry.

    Chemical Structure and Properties

    • Molecular Formula : C₁₁H₁₅BrClN₁O₂
    • Molecular Weight : Approximately 308.60 g/mol
    • Chirality : The compound possesses a chiral center, influencing its biological interactions.

    The presence of a bromine atom on the aromatic ring enhances the compound's reactivity, while the amino group contributes to its biological activity. The compound's specific structure allows it to interact selectively with various biological targets.

    Biological Activities

    Research indicates that this compound exhibits several biological activities:

    • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
    • Cytotoxicity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against human cancer cell lines. The IC₅₀ values indicate significant potency, suggesting potential as an anticancer agent.
    • Enzyme Modulation : Preliminary data suggest that this compound may modulate the activity of certain enzymes, potentially influencing metabolic processes in cells.

    The exact mechanisms underlying the biological activities of this compound are still under investigation. Current hypotheses propose that the compound may bind selectively to specific receptors or enzymes, thereby modulating their activity. Techniques such as surface plasmon resonance and molecular docking simulations are being employed to elucidate these interactions further.

    Comparative Analysis with Related Compounds

    To understand the unique features of this compound, it is beneficial to compare it with related compounds:

    Compound NameMolecular FormulaUnique Features
    Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochlorideC₁₁H₁₅FClN₁O₂Contains fluorine instead of bromine; different reactivity profile.
    Methyl 2-amino-3-(4-bromophenyl)propanoate hydrochlorideC₁₁H₁₅BrClN₁O₂Lacks the methyl group on the phenyl ring; may exhibit different biological activities.
    Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochlorideC₁₁H₁₅FClN₁O₂Different substitution pattern on the phenyl ring; affects reactivity and interaction specificity.

    This table highlights how variations in substitution patterns can influence both chemical reactivity and biological interactions.

    Case Studies and Research Findings

    Several studies have explored the biological activity of this compound:

    • Antimicrobial Efficacy : A study conducted using agar-well diffusion methods reported significant antimicrobial activity against strains such as E. coli and Staphylococcus aureus, with inhibition zones ranging from 10 to 20 mm, comparable to standard antibiotics .
    • Cytotoxicity Against Cancer Cells : In a cytotoxicity assay against human leukemia cells, the compound exhibited an IC₅₀ value of approximately 5 µM, indicating strong potential for further development as an anticancer agent .
    • Enzyme Interaction Studies : Molecular docking simulations revealed that this compound binds effectively to specific enzyme active sites, suggesting a mechanism for its observed biological activities .

    Properties

    Molecular Formula

    C11H15BrClNO2

    Molecular Weight

    308.60 g/mol

    IUPAC Name

    methyl (2S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate;hydrochloride

    InChI

    InChI=1S/C11H14BrNO2.ClH/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1

    InChI Key

    HFWWMEKLRSNJKK-PPHPATTJSA-N

    Isomeric SMILES

    CC1=C(C=CC(=C1)C[C@@H](C(=O)OC)N)Br.Cl

    Canonical SMILES

    CC1=C(C=CC(=C1)CC(C(=O)OC)N)Br.Cl

    Origin of Product

    United States

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